molecular formula C7H5ClN2 B1357548 7-Chloroimidazo[1,2-a]pyridine CAS No. 4532-25-6

7-Chloroimidazo[1,2-a]pyridine

Cat. No. B1357548
CAS RN: 4532-25-6
M. Wt: 152.58 g/mol
InChI Key: NGHRUBVFDAKWBC-UHFFFAOYSA-N
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Patent
US08895745B2

Procedure details

To a solution of 4-chloro-pyridin-2-ylamine (25.0 g, 0.194 mol) in EtOH (250 ml) was added NaHCO3 (32.7 g, 0.389 mol) followed by a 50% solution of chloroacetaldehyde in water (37 mL, 0.292 mol). The mixture was refluxed for 6 h. The solvents were removed under reduced pressure and the crude mixture was diluted with water (250 ml) and extracted with EtOAc (2×125 ml). The combined organic layers were washed with brine (50 ml), dried (MgSO4), filtered and concentrated under reduced pressure to give 7-chloro-imidazo[1,2-a]pyridine (32.7 g). 1H NMR (400 MHz, CDCl3) δ 8.06 (1H, d), 7.64 (2H, d), 7.56 (1H, s), 6.79 (1H, dd).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
32.7 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
37 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH2:8])[CH:3]=1.C([O-])(O)=O.[Na+].Cl[CH2:15][CH:16]=O.O>CCO>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]2[CH:15]=[CH:16][N:8]=[C:4]2[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
ClC1=CC(=NC=C1)N
Name
Quantity
32.7 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
CCO
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC=O
Step Four
Name
Quantity
37 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The solvents were removed under reduced pressure
ADDITION
Type
ADDITION
Details
the crude mixture was diluted with water (250 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×125 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=2N(C=C1)C=CN2
Measurements
Type Value Analysis
AMOUNT: MASS 32.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.